2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” is a solid, colorless or light yellow crystal that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . It has a complex heterocyclic structure with many important properties and uses .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H9BrIN3O2S, and its molecular weight is 478.1 . It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
“this compound” is a strong oxidizing agent that can carry out oxidation reactions with many organic and inorganic substances . The specific chemical reactions involving this compound are not clearly mentioned in the available resources.Physical and Chemical Properties Analysis
“this compound” has a high melting point and boiling point, and it can exist stably at high temperatures . Its predicted boiling point is 560.1±60.0 °C, and its predicted density is 2.11±0.1 g/cm3 .Scientific Research Applications
1. Synthesis and Chemical Reactivity
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine serves as an important molecular scaffold in the synthesis of complex heterocyclic compounds. Paudler and Dunham (1965) demonstrated the bromination of pyrrolo[1, 2-a]pyrazine, leading to the formation of dibromo derivatives, showcasing the reactivity of such compounds (Paudler & Dunham, 1965). Additionally, Meti et al. (2017) reported on the regioselective synthesis of dipyrrolopyrazine derivatives, emphasizing the importance of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines in optoelectronic materials (Meti et al., 2017).
2. Anti-Inflammatory Properties
Research by Zhou et al. (2013) indicated that derivatives of pyrrolo [1,2-a] pyrazines, synthesized from compounds like 2-bromo-5-methoxypyrazine, exhibited moderate in vitro anti-inflammatory effects. This suggests potential therapeutic applications of these compounds in anti-inflammatory drugs (Zhou et al., 2013).
3. Optical and Thermal Properties
The study of pyrrolopyrazine scaffolds and their derivatives for optoelectronic applications has been a significant area of research. Meti et al. (2017) conducted a comprehensive study on the optical and thermal properties of synthesized pyrrolopyrazine compounds, highlighting their potential in the development of organic materials for optoelectronic devices (Meti et al., 2017).
4. Corrosion Inhibition
In the field of materials science, pyrazine derivatives have been studied for their corrosion inhibition properties. Saha et al. (2016) investigated several pyrazine derivatives, including 2-amino-5-bromopyrazine, for their potential use as corrosion inhibitors, utilizing density functional theory and molecular dynamics simulations (Saha et al., 2016).
5. Coordination Polymers and Architectural Control
The creation of coordination polymers using pyrazine compounds, including those with bromine and iodine substituents, is another area of interest. Notash et al. (2010) explored the self-assembly of coordination polymers with various pyrazine ligands, demonstrating the impact of noncovalent interactions like halogen bonding in architectural control (Notash et al., 2010).
Safety and Hazards
“2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine” may be irritating to the eyes, skin, and mucous membranes at high concentrations, and contact should be avoided . When using it, gloves, protective glasses, and a protective mask should be worn, and the operation should be carried out in a well-ventilated place .
Properties
IUPAC Name |
2-bromo-7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONWBLJGJMTBKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrIN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671912 | |
Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-45-6 | |
Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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